
Gcn2-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gcn2-IN-6 is a useful research compound. Its molecular formula is C19H12Cl2F2N4O3S and its molecular weight is 485.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Gcn2-IN-6, also known as Compound 6d, is a potent inhibitor of the GCN2 kinase, which plays a crucial role in regulating cellular responses to stress, particularly in cancer biology. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.
This compound operates primarily by inhibiting the GCN2 kinase, which is involved in the integrated stress response (ISR). The compound has demonstrated a strong inhibitory effect with an IC50 of 1.8 nM in enzymatic assays and 9.3 nM in cellular assays . In addition to its selectivity for GCN2, it also inhibits the PERK kinase with an IC50 of 0.26 nM in enzymatic assays but shows much weaker activity in cellular contexts (230 nM) .
Biological Effects
-
Cancer Cell Proliferation :
- This compound has been shown to sensitize acute lymphoblastic leukemia (ALL) cells to asparaginase treatment. In experiments with CCRF-CEM cells, the combination of asparaginase and this compound resulted in significant antiproliferative effects, which were not observed in GCN2-knockout mouse embryonic fibroblast (MEF) cells .
- In vivo studies using xenograft models revealed that treatment with this compound reduced tumor growth by approximately 24% when combined with asparaginase treatment .
-
Impact on Signaling Pathways :
- The inhibition of GCN2 by this compound leads to reduced phosphorylation of eIF2α and ATF4, key components of the ISR pathway activated under stress conditions. This suppression was consistent across various experimental setups, indicating a robust mechanism of action against stress-induced signaling pathways .
-
Differential Regulation in Cancer Cells :
- Research indicates that GCN2 plays a role in regulating the transcriptome and proteome of cancer cells. Inhibition of GCN2 results in increased protein synthesis and ribosome biogenesis, while downregulating processes linked to metabolism and extracellular matrix-related functions . This suggests that this compound could be utilized to modulate these pathways for therapeutic benefit.
Case Studies
Study 1: Acute Lymphoblastic Leukemia
In a study involving CCRF-CEM cells treated with asparaginase and this compound, researchers observed enhanced sensitivity to treatment, confirming the compound's potential as an adjunct therapy for ALL.
Study 2: Xenograft Models
In xenograft studies with A375 melanoma cells, administration of this compound resulted in significant tumor reduction when used alongside asparaginase. The compound effectively inhibited GCN2 pathway activation, leading to decreased levels of phosphorylated GCN2 and downstream effectors like ATF4 .
Data Tables
Parameter | This compound | Comparison Compound (e.g., GCN2iB) |
---|---|---|
GCN2 IC50 (Enzymatic) | 1.8 nM | N/A |
GCN2 IC50 (Cellular) | 9.3 nM | N/A |
PERK IC50 (Enzymatic) | 0.26 nM | N/A |
PERK IC50 (Cellular) | 230 nM | N/A |
Tumor Growth Reduction (%) | ~24% (in vivo) | Varies by study |
科学的研究の応用
Mechanism of Action of Gcn2-IN-6
This compound functions by inhibiting the kinase activity of GCN2, thereby disrupting its ability to mediate the ISR. This inhibition leads to reduced expression of amino acid transporters and other genes associated with tumor growth. Studies have shown that treatment with this compound results in decreased levels of essential amino acids within tumor cells, ultimately impairing their growth and survival .
Prostate Cancer Studies
- In Vitro Studies : Research has demonstrated that this compound effectively reduces the viability of prostate cancer cells by inhibiting GCN2 activity. In experiments involving LNCaP cells (a model for androgen-sensitive prostate cancer), treatment with this compound resulted in significant transcriptional changes, including a twofold decrease in the expression of over 60 solute-carrier genes involved in amino acid transport .
- In Vivo Studies : In xenograft models using mice implanted with prostate cancer cells, administration of this compound led to substantial reductions in tumor volume and mass without adverse effects on body weight . The compound's ability to starve tumors of essential nutrients presents a novel therapeutic strategy against prostate cancer.
Case Studies Highlighting Applications
Clinical Implications and Future Directions
The promising results from preclinical studies suggest that targeting GCN2 with inhibitors like this compound could be a viable therapeutic strategy for treating various cancers, particularly those characterized by high metabolic demands. Ongoing research is focused on understanding the molecular mechanisms underlying the ISR and optimizing the use of this compound in combination therapies to enhance treatment efficacy while minimizing side effects.
特性
IUPAC Name |
N-[3-[2-(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl]-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F2N4O3S/c20-12-5-11(9-28)17(21)16(6-12)31(29,30)27-15-4-3-14(22)13(18(15)23)2-1-10-7-25-19(24)26-8-10/h3-8,27-28H,9H2,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXAWOQPYMAEFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NS(=O)(=O)C2=CC(=CC(=C2Cl)CO)Cl)F)C#CC3=CN=C(N=C3)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。